molecular formula C10H17N3O2 B14290196 N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine CAS No. 113110-07-9

N~1~,N~1~,N'~1~,N'~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine

Cat. No.: B14290196
CAS No.: 113110-07-9
M. Wt: 211.26 g/mol
InChI Key: DVWWXGQESNVBTE-UHFFFAOYSA-N
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Description

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is a synthetic organic compound characterized by its unique structure and functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine can be synthesized through multiple synthetic routes. One common method involves the reaction of adipodinitrile with dimethylamine under controlled conditions . Another method includes the reaction of 1,6-hexanediamine with formaldehyde . These reactions typically require specific catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored for temperature, pressure, and pH to maximize efficiency and yield. The final product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with palladium (Pd) catalyst or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like halides (Cl^-, Br^-) or amines (NH~2~) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine involves its interaction with molecular targets through its functional groups The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~,N’~1~,N’~1~-Tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine is unique due to the presence of the nitro group, which enhances its reactivity and potential applications in various fields. This functional group allows the compound to participate in a wider range of chemical reactions compared to its analogs.

Properties

CAS No.

113110-07-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-N,1-N,1-N',1-N'-tetramethyl-6-nitrohexa-1,3,5-triene-1,1-diamine

InChI

InChI=1S/C10H17N3O2/c1-11(2)10(12(3)4)8-6-5-7-9-13(14)15/h5-9H,1-4H3

InChI Key

DVWWXGQESNVBTE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=CC=CC=C[N+](=O)[O-])N(C)C

Origin of Product

United States

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